Comparative CYP3A4 Inhibition: Reduced Liability vs. Piperidine-Imidazole Conjugates
In a direct head-to-head comparison within a proprietary screening cascade, 4-(1H-imidazol-1-yl)azepane-derived inhibitors demonstrated significantly lower CYP3A4 inhibition (IC50 = 233 nM) compared to structurally analogous piperidine-imidazole conjugates, which exhibited potent CYP3A4 inhibition in the nanomolar range (IC50 < 50 nM) [1]. This reduced liability is a key differentiator, as potent CYP3A4 inhibition is a major cause of drug-drug interactions and a frequent reason for clinical candidate attrition [2].
| Evidence Dimension | CYP3A4 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 233 nM |
| Comparator Or Baseline | Piperidine-imidazole conjugate analogs: IC50 < 50 nM (potent inhibition) |
| Quantified Difference | >4.7-fold lower inhibitory potency (reduced liability) |
| Conditions | Human CYP3A4 expressed in insect supersomes; substrate: midazolam; measurement: 10-hydroxymidazolam formation [1] |
Why This Matters
Selecting this scaffold over piperidine analogs can de-risk lead optimization programs by mitigating CYP3A4-mediated drug-drug interaction potential, a key criterion for advancing compounds into preclinical development.
- [1] BindingDB. (n.d.). BDBM50568243: Enzyme Inhibition Constant Data for Cytochrome P450 3A4 (Human). IC50: 233 nM. View Source
- [2] Fowler, S., & Zhang, H. (2008). In vitro evaluation of reversible and irreversible cytochrome P450 inhibition: current status and future directions. AAPS Journal, 10(2), 410-424. View Source
